![molecular formula C12H19N3O2 B1465700 [1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-yl]methanol CAS No. 1492312-21-6](/img/structure/B1465700.png)
[1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-yl]methanol
Übersicht
Beschreibung
“[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol” is a complex organic compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes . Furthermore, the reasons for the increasing popularity of pyrazoles in several fields of science are examined .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. They can undergo a variety of reactions, including [3 + 2] cycloaddition, condensations with ketones, aldehydes and hydrazine monohydrochloride, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and more .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffforschung
Der Pyrazol-Rest ist ein prominentes Merkmal in der medizinischen Chemie, da er in Verbindungen mit einer großen Bandbreite an pharmakologischen Aktivitäten vorkommt. Diese spezielle Verbindung mit ihren Pyrazol- und Piperidin-Komponenten könnte bei der Synthese neuer Medikamente entscheidend sein. Sie hat potenzielle Anwendungen bei der Entwicklung von Molekülen mit antibakteriellen, antimikobakteriellen, entzündungshemmenden, antitumorigenen, antidiabetischen, antiallergischen, fiebersenkenden, antiviralen, antioxidativen, antiamöbischen, antihelminthischen, antimykotischen und ulzerogenen Aktivitäten .
Agrochemie: Pestizide und Herbizide
In der Agrochemie werden Pyrazol-Derivate aufgrund ihrer pestiziden und herbiziden Eigenschaften eingesetzt. Die vorliegende Verbindung könnte als Vorläufer oder als Wirkstoff in der Formulierung von Wirkstoffen dienen, die Nutzpflanzen vor Schädlingen und Unkräutern schützen und so zu einer höheren landwirtschaftlichen Produktivität beitragen .
Koordinationschemie: Ligandensynthese
Die Struktur der Verbindung macht sie geeignet zur Bildung von Komplexen mit Metallen, was ein entscheidender Aspekt der Koordinationschemie ist. Diese Komplexe können in der Katalyse, Materialwissenschaft und der Synthese von metallorganischen Verbindungen mit verschiedenen industriellen Anwendungen eingesetzt werden .
Metallorganische Chemie: Katalysatorentwicklung
In der metallorganischen Chemie kann die Verbindung verwendet werden, um pyrazolato-ligierte Komplexe zu erzeugen. Diese Komplexe weisen häufig katalytische Eigenschaften auf, die in der synthetischen organischen Chemie von Vorteil sind, z. B. die Erleichterung von Bindungsbildungsreaktionen, die sonst schwer zu erreichen sind .
Biologische Forschung: Antileishmaniale und antimalarielle Aktivität
Pyrazol-haltige Verbindungen, einschließlich der vorliegenden, wurden aufgrund ihrer starken antileishmanialen und antimalariellen Aktivitäten identifiziert. Sie können synthetisiert und gegen verschiedene Stämme von Leishmania und Plasmodium getestet werden, die für Leishmaniose bzw. Malaria verantwortlich sind. Diese Anwendung ist besonders relevant bei der Suche nach neuen Behandlungen für diese Tropenkrankheiten .
Krebsforschung: Antitumoraktivität
Die Derivate der Verbindung haben sich in der Krebsforschung als vielversprechend erwiesen und zeigen zytotoxische Aktivitäten gegen verschiedene Krebszelllinien. Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Chemotherapeutika hin, die zu effektiveren Behandlungen für verschiedene Krebsarten führen könnten .
Wirkmechanismus
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with high affinity to specific receptors, influencing their activity and modulating biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the overall metabolic flux .
Cellular Effects
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to bind to receptors and enzymes is crucial for its role in modulating cellular functions. These interactions result in alterations in gene expression and enzyme activity, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol vary with different dosages in animal models. Low doses of the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings .
Metabolic Pathways
[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the activity of key enzymes involved in metabolism .
Transport and Distribution
The transport and distribution of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of [1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol is essential for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization within the cell, affecting various cellular processes .
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-6-11(14(2)13-9)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXBIQXEFGESMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



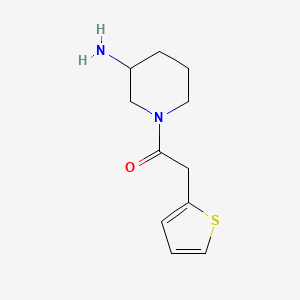
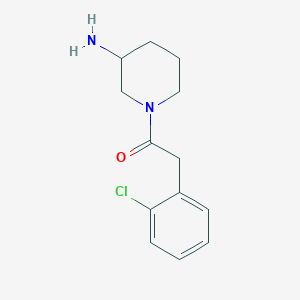

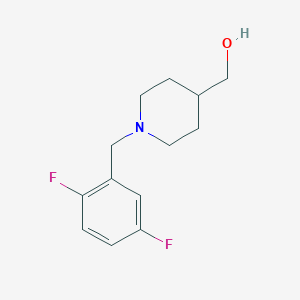
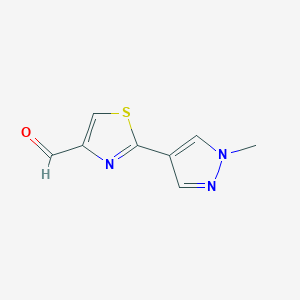
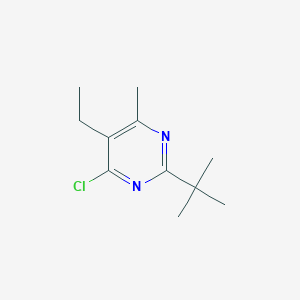
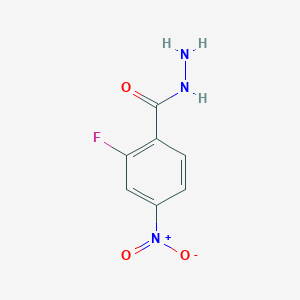
![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
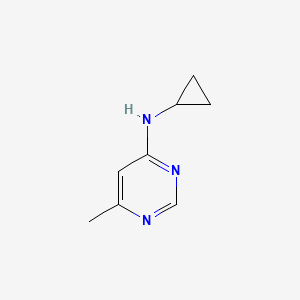
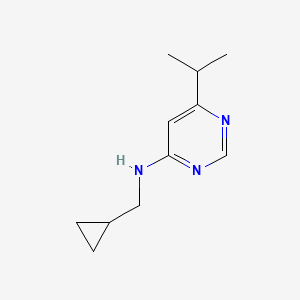
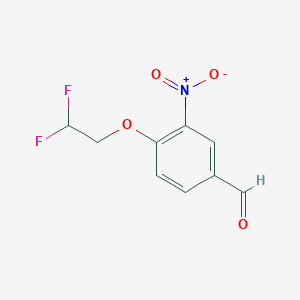
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)